molecular formula C23H20ClNO3 B11403120 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11403120
M. Wt: 393.9 g/mol
InChI Key: RJYQQBPFUBWOPH-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and furan-2-yl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The chlorophenyl and furan-2-yl groups can enhance binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-benzofuran-2-carboxamide
  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-indole-2-carboxamide

Uniqueness

N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both chlorophenyl and furan-2-yl groups, which confer distinct chemical and biological properties. The combination of these groups with the benzofuran core enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20ClNO3/c1-15-8-9-21-20(11-15)16(2)22(28-21)23(26)25(14-19-7-4-10-27-19)13-17-5-3-6-18(24)12-17/h3-12H,13-14H2,1-2H3

InChI Key

RJYQQBPFUBWOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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